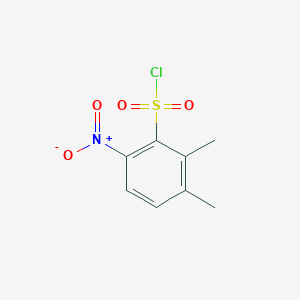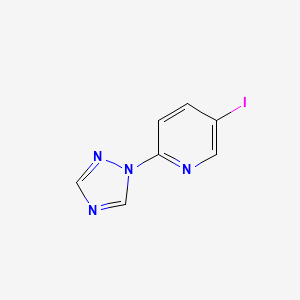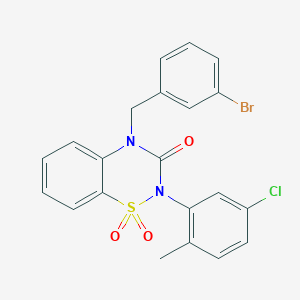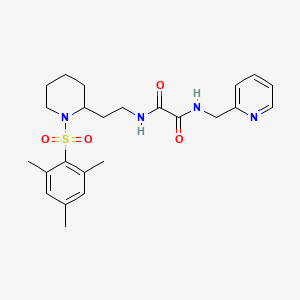
4-Amino-1-tert-butylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “4-Amino-1-tert-butylpyrazole-3-carboxamide” is 1S/C8H14N4O/c1-8(2,3)12-4-5(9)6(11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Chemical Structure and Crystal Properties
4-Amino-1-tert-butylpyrazole-3-carboxamide is a compound that has been studied for its crystal properties and molecular interactions. In a study, three independent molecules of a similar compound, amicarbazone, were analyzed to understand their crystal packing and intramolecular interactions. The triazole ring and the carboxamide group in these molecules are almost coplanar, facilitating the formation of intramolecular N—H⋯O hydrogen bonds. Such structural insights are crucial for understanding the compound's reactivity and potential applications in material science and drug design (Kaur et al., 2013).
Application in Inhibiting Parasitic Enzymes
This compound derivatives have shown significant potential in medicinal chemistry, particularly as selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These compounds, based on a 5-aminopyrazole-4-carboxamide scaffold, demonstrated low nanomolar inhibitory potencies against the target enzymes, offering a pathway for developing novel therapeutics against these parasites (Zhang et al., 2014).
Heterocyclization Reactions for Drug Development
The versatility of this compound and its derivatives in heterocyclization reactions has been explored to create a variety of compounds with potential biological activities. Studies have shown that these compounds can undergo various cyclizations to yield pyrazolo[1,5-a]pyrimidine-7-carboxamides and pyrazolo[3,4-b]pyridine-4-carboxamides, among others. These reactions and the resulting products are valuable in the development of new pharmacophores with potential applications in drug discovery (Rudenko et al., 2011).
Antitumor Activities
Derivatives of this compound have been synthesized and evaluated for their antitumor activities. For instance, novel 3-carboxyethyl 4-[(tert-butylamino)methyl]-N-arylpyrazole derivatives were synthesized using a one-pot two-step sequential methodology and evaluated against a panel of human tumor cell lines. These derivatives demonstrated potent inhibitory activities, highlighting their potential as leads for developing new cancer therapies (da Silva et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards. The associated hazard statements are H302, H315, H319, and H335, which suggest that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-amino-1-tert-butylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-8(2,3)12-4-5(9)6(11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDGWTTYEAVKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2666554.png)

![Methyl 2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2666557.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2666560.png)

![N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2666566.png)
![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2666567.png)
![1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2666570.png)



![3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B2666575.png)
